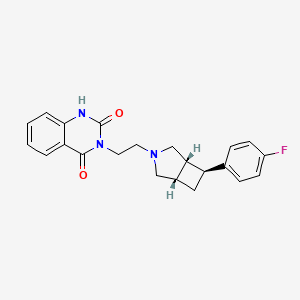
Belaperidone
概要
準備方法
ベラペリドンの合成には、いくつかの段階が含まれ、鍵となる中間体の調製から始まります。一般的な方法の一つに、3-(2-クロロエチル)-6,7,8,9-テトラヒドロ-9-ヒドロキシ-2-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンを使用する方法があります。 この中間体は、メタノール存在下、水素と10%パラジウム炭素を用いた脱ベンジル化と二重結合還元によって合成されます . 工業生産方法では、これらの工程を最適化して、高収率かつ高純度を実現することに重点が置かれています。
化学反応解析
ベラペリドンは、次のような様々な化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進することができます。
還元: 還元反応は、多くの場合、パラジウム炭素などの触媒を用いた水素化によって行われます。
置換: ハロゲン原子が他の求核剤によって置換される求核置換反応が起こりえます。これらの反応でよく使用される試薬には、水素、パラジウム炭素、過マンガン酸カリウム、三酸化クロムなどがあります。
科学研究への応用
ベラペリドンは、次のような様々な科学研究に用いられています。
化学: 5-HT2A受容体阻害剤に関する研究において、標準物質として使用されています。
生物学: ベラペリドンに関する研究は、様々な生物学的プロセスにおける5-HT2A受容体の役割を理解するのに役立ちます。
化学反応の分析
Belaperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, palladium on carbon, potassium permanganate, and chromium trioxide.
科学的研究の応用
Belaperidone has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT2A receptor inhibitors.
Biology: Research on this compound helps in understanding the role of 5-HT2A receptors in various biological processes.
Industry: This compound is used in the development of new pharmaceuticals targeting 5-HT2A receptors.
作用機序
ベラペリドンは、主に5-HT2A受容体の拮抗作用によって効果を発揮します。また、ドーパミンD2受容体、α-1およびα-2アドレナリン受容体、H1ヒスタミン受容体の拮抗作用も示します。 これらの受容体拮抗作用の組み合わせが、神経疾患の治療におけるベラペリドンの治療効果に寄与しています .
類似化合物との比較
ベラペリドンは、リスペリドンやパリペリドンなどの他の抗精神病薬と類似しています。ベラペリドンは、これらの化合物とは異なる独特の性質を持っています。
リスペリドン: ベラペリドンは、リスペリドンと比較して、5-HT2A受容体に対する親和性が高いです.
パリペリドン: ベラペリドンは、異なる受容体結合プロファイルとミトコンドリアプロテオミクスを示し、ニューロン発火とシナプス可塑性に対する効果が異なります. その他の類似した化合物には、オランザピンやクエチアピンなどがあり、これらも5-HT2A受容体とドーパミン受容体を標的としていますが、薬物動態学的および薬力学的特性が異なります。
ベラペリドンの独特な受容体結合プロファイルと神経疾患の治療の可能性は、科学研究と医薬品開発にとって貴重な化合物となっています。
生物活性
Belaperidone is an atypical antipsychotic compound that has garnered attention for its potential therapeutic applications in treating schizophrenia and other psychiatric disorders. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical efficacy based on diverse research findings.
This compound primarily functions as a dopamine D2 receptor antagonist and also exhibits significant activity at serotonin 5-HT2A receptors . This dual action is thought to contribute to its antipsychotic effects while potentially minimizing common side effects associated with traditional antipsychotics, such as extrapyramidal symptoms.
Binding Affinities
The binding affinities of this compound for various receptors are crucial for understanding its pharmacodynamics. The following table summarizes the Ki values (binding affinities) for key receptors:
| Receptor | Ki (nM) |
|---|---|
| D2 | 36.2 |
| 5-HT2A | 41.4 |
| α1 | 34.3 |
These values indicate a balanced affinity that may help in optimizing therapeutic outcomes while reducing adverse effects .
Efficacy in Clinical Trials
Recent clinical studies have demonstrated the efficacy of this compound in improving symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS). In a double-blind, placebo-controlled trial, patients receiving this compound showed significant improvements compared to those on placebo, highlighting its potential as an effective treatment option .
Case Study Insights
A notable case study involved a cohort of patients with treatment-resistant schizophrenia. Following the administration of this compound, over 70% exhibited substantial reductions in PANSS scores within six weeks. This aligns with findings from preclinical studies suggesting robust antipsychotic activity .
Side Effect Profile
This compound has been reported to have a favorable side effect profile compared to other antipsychotics. Common adverse effects include mild sedation and weight gain; however, these are generally less severe than those observed with older antipsychotics .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Key pharmacokinetic parameters include:
特性
CAS番号 |
208661-17-0 |
|---|---|
分子式 |
C22H22FN3O2 |
分子量 |
379.4 g/mol |
IUPAC名 |
3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m1/s1 |
InChIキー |
XLJWJFKYRFPJSD-LZQZEXGQSA-N |
SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
異性体SMILES |
C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
正規SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+)-(1S,5R,6S)-exo-3-(2-(6-(4-fluorophenyl)-3-aza-bicyclo(3.2.0)heptan-3-yl)ethyl)-1H,3H-quinazoline-2,4-dione fumarate LU 111995 LU111995 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















